1,3-Hexanediol (CAS 21531-91-9) is a specialized mid-chain aliphatic diol characterized by the asymmetric positioning of its hydroxyl groups at the C1 (primary) and C3 (secondary) positions [1]. Unlike its widely utilized linear counterpart, 1,6-hexanediol, 1,3-hexanediol is a clear liquid at standard ambient temperatures with a boiling point of approximately 221–228°C, offering immediate processability without the need for pre-melting[2]. For industrial and scientific procurement, this compound provides a precise balance of amphiphilicity (logP ~0.5) and differential hydroxyl reactivity [1]. It serves as a critical building block in applications where standard terminal or vicinal diols fail to deliver the required stereochemical control, particularly in the synthesis of chiral pharmaceutical intermediates, cyclic acetals, and customized polyurethane elastomers [3].
Substituting 1,3-hexanediol with common isomers like 1,6-hexanediol or 1,2-hexanediol fundamentally alters reaction kinetics, stereochemistry, and physical handling [1]. 1,6-Hexanediol is an achiral, symmetric primary diol that drives rapid, uniform polymerization and high crystallinity in polyesters and polyurethanes; in contrast, the primary-secondary hydroxyl asymmetry of 1,3-hexanediol introduces controlled reaction delays and disrupts polymer crystallinity [2]. Furthermore, 1,2-hexanediol acts primarily as a terminal vicinal humectant and forms five-membered dioxolanes rather than the stable six-membered 1,3-dioxane rings required for specific pharmaceutical intermediates [1]. Finally, substituting with the heavily utilized 2-ethyl-1,3-hexanediol (CAS 94-96-2) introduces a bulky ethyl branch that drastically shifts steric hindrance and hydrophobicity, making exact isomer selection critical for reproducible asymmetric synthesis and targeted material properties [3].
1,3-Hexanediol features one primary and one secondary hydroxyl group, resulting in asymmetric reaction kinetics with isocyanates. In contrast, the industry-standard 1,6-hexanediol provides symmetric primary hydroxyl reactivity, leading to rapid, uniform cross-linking [1].
| Evidence Dimension | Hydroxyl reactivity profile |
| Target Compound Data | Asymmetric (primary + secondary -OH) |
| Comparator Or Baseline | 1,6-Hexanediol (Symmetric primary -OH) |
| Quantified Difference | Staggered reaction kinetics vs. uniform rapid reaction |
| Conditions | Polyurethane chain extension and cross-linking reactions |
The differential reactivity allows formulators to control curing rates and reduce hard-segment crystallinity in specialized polyurethane elastomers.
Unlike linear terminal diols, 1,3-hexanediol possesses a stereogenic center at the C3 carbon, allowing it to exist as distinct enantiomers. 1,6-Hexanediol is completely achiral and cannot be used to direct stereochemistry in downstream derivatives [1].
| Evidence Dimension | Stereogenic center availability |
| Target Compound Data | 1 Chiral center at C3 |
| Comparator Or Baseline | 1,6-Hexanediol (0 Chiral centers) |
| Quantified Difference | Absolute stereochemical control vs. achiral baseline |
| Conditions | Synthesis of chiral 1,3-dioxanes and pharmaceutical intermediates |
Enables the synthesis of enantiomerically pure compounds and chiral auxiliaries that are chemically impossible to access using linear achiral diols.
1,3-Hexanediol remains a liquid at standard room temperature with an estimated melting point below 27°C and a boiling point of 221–228°C. In direct contrast, 1,6-hexanediol is a solid at room temperature with a melting point of approximately 42°C, requiring thermal energy for liquefaction prior to use [1].
| Evidence Dimension | Physical state and melting point |
| Target Compound Data | Liquid at 20°C (MP < 27°C) |
| Comparator Or Baseline | 1,6-Hexanediol (Solid at 20°C, MP ~42°C) |
| Quantified Difference | >15°C difference in melting point |
| Conditions | Standard ambient handling and storage |
Eliminates the need for heated storage tanks and pre-melting steps in continuous liquid-feed manufacturing processes, lowering operational overhead.
The 1,3-hydroxyl positioning of 1,3-hexanediol allows for the thermodynamically favorable formation of six-membered cyclic acetals (1,3-dioxanes) upon reaction with aldehydes or ketones. Vicinal diols like 1,2-hexanediol form five-membered 1,3-dioxolanes, while 1,6-hexanediol cannot effectively form stable monomeric rings due to the excessive chain length [1].
| Evidence Dimension | Ring-closing thermodynamic stability |
| Target Compound Data | Forms 6-membered 1,3-dioxane rings |
| Comparator Or Baseline | 1,6-Hexanediol (Fails to form stable monomeric rings) |
| Quantified Difference | 6-membered vs. unstable/polymeric macrocycles |
| Conditions | Acetalization/ketalization protection reactions |
Essential for synthesizing specific protected intermediates and cyclic building blocks in complex organic and pharmaceutical syntheses.
Leveraging its C3 stereocenter, 1,3-hexanediol is procured for asymmetric synthesis to produce enantiomerically pure 1,3-dioxane derivatives and targeted active pharmaceutical ingredients (APIs), a pathway inaccessible when using achiral baseline diols [1].
Formulators select 1,3-hexanediol over symmetric diols to exploit the differential reactivity of its primary and secondary hydroxyl groups. This allows for precise control over isocyanate curing kinetics and modifies the flexibility and crystallinity of the resulting polyurethane resins [2].
1,3-Hexanediol is utilized to react with aldehydes or ketones to form stable six-membered ring protecting groups (1,3-dioxanes). This specific ring-closing chemistry is structurally impossible to achieve with 1,6-hexanediol, making it essential for complex multi-step organic syntheses [3].